
4-(Acetyloxy)benzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)benzoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is derived from benzoic acid and is characterized by the presence of an acetyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Acetyloxy)benzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to around 50-60°C for about 15 minutes, followed by cooling and crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)benzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-hydroxybenzoic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions, often with a mild acid or base to catalyze the reaction.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Nucleophilic Substitution: Involves nucleophiles like amines, often under mild heating conditions.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Nucleophilic Substitution: Amides and other substituted products.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)benzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group (acetic acid) is removed, and the nucleophile forms a bond with the carbonyl carbon of the anhydride .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Anhydride: Similar structure but lacks the acetyloxy group.
Acetic Anhydride: Contains two acetic acid units instead of benzoic acid derivatives.
4-Hydroxybenzoic Acid: Precursor to 4-(Acetyloxy)benzoic anhydride, lacks the anhydride functionality
Uniqueness
This compound is unique due to the presence of both the acetyloxy group and the anhydride functionality. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
81511-50-4 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(4-acetyloxybenzoyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
Clave InChI |
ADDPFERCWOYHPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


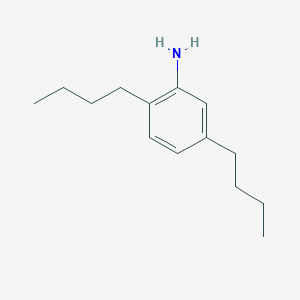
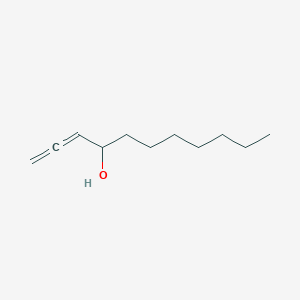
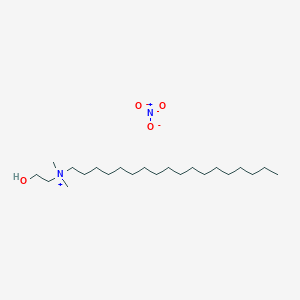

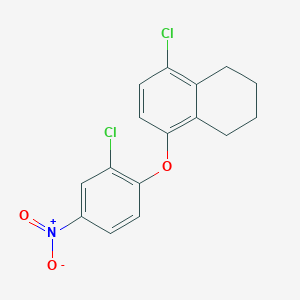
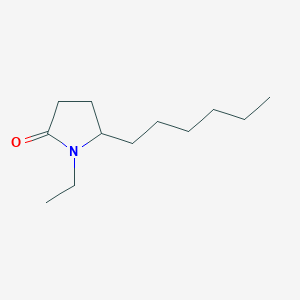


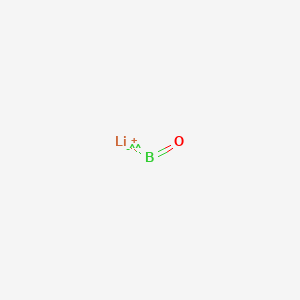
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)

![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

